

Spectroscopic data (NMR, IR, Mass Spec) for tetraethylene glycol monoethyl ether.

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Compound of Interest

Compound Name:

Tetraethylene glycol monoethyl ether

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Spectroscopic Profile of Tetraethylene Glycol Monoethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tetraethylene glycol monoethyl ether** (C10H22O5), a molecule of interest in various scientific and pharmaceutical applications. Due to the limited availability of directly published spectra for this specific compound, this guide presents expected data based on the analysis of closely related structures and general spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

Tetraethylene glycol monoethyl ether is a poly(ethylene glycol) derivative with the following structure:

IUPAC Name: 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol[1] Molecular Formula: C10H22O5[1] Molecular Weight: 222.28 g/mol [1] SMILES: CCOCCOCCOCCOC[1]

Spectroscopic Data Summary



The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **tetraethylene glycol monoethyl ether**. These values are inferred from data available for structurally similar compounds and are intended as a reference for researchers.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.19	t	3H	CH3-CH2-O-
~3.40	q	2H	CH3-CH2-O-
~3.55-3.75	m	16H	-O-CH ₂ -CH ₂ -O-
~2.8 (broad)	S	1H	-ОН

Note: The chemical shifts are approximate and are based on data for similar polyethylene glycol ethers. The broad singlet for the hydroxyl proton is characteristic and its position can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~15.2	CH ₃ -CH ₂ -O-
~61.7	HO-CH ₂ -
~66.8	CH ₃ -CH ₂ -O-
~70.4-70.7	-O-CH2-CH2-O- (internal)
~72.6	-CH ₂ -CH ₂ -OH

Note: The predicted chemical shifts are based on known values for ethylene glycol ethers and may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H Stretch (alcohol)
2970-2850	Strong	C-H Stretch (alkane)
1150-1085	Strong	C-O Stretch (ether)

Note: The IR spectrum is expected to be dominated by the strong hydroxyl and ether stretching bands, characteristic of polyethylene glycol compounds.

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
223	[M+H]+ (if using soft ionization like ESI)
222	[M] ⁺ (molecular ion, may be weak or absent in EI)
45, 59, 73, 89, etc.	Characteristic repeating -(CH ₂ CH ₂ O)- fragment ions

Note: Electron Ionization (EI) is expected to produce significant fragmentation, with a pattern of ions separated by 44 Da (the mass of an ethylene oxide unit). Soft ionization techniques like Electrospray Ionization (ESI) are more likely to show the protonated molecular ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Dissolve approximately 10-20 mg of **tetraethylene glycol monoethyl ether** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For compounds with hydroxyl groups, DMSO-d₆ is often preferred as it allows for the observation of the -OH proton signal which may exchange with residual water in other solvents.[2]



- Transfer the solution to a 5 mm NMR tube.
- 2. Data Acquisition (1H and 13C NMR):
- Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (~200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- 1. Sample Preparation (Neat Liquid):
- Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[3]
- Carefully place a second salt plate on top, creating a thin liquid film between the plates.[3]
- Ensure no air bubbles are trapped in the film.
- 2. Data Acquisition (FTIR):
- Place the salt plate assembly in the sample holder of an FTIR spectrometer.
- Acquire a background spectrum of the empty salt plates.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance.

Alternative Method (Attenuated Total Reflectance - ATR):

Place a drop of the liquid sample directly onto the ATR crystal.



• Acquire the spectrum. This method is often simpler and requires less sample preparation.[4]

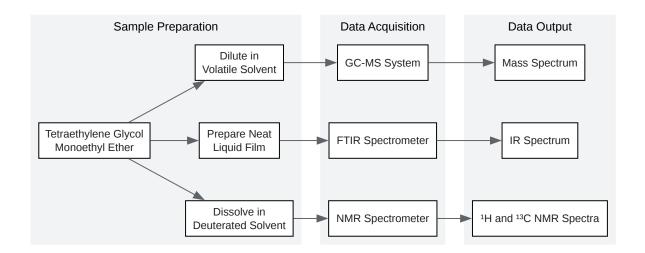
Mass Spectrometry (MS)

- 1. Sample Introduction (for GC-MS with Electron Ionization):
- Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- Inject a small volume (e.g., 1 μ L) of the diluted sample into a gas chromatograph (GC) coupled to a mass spectrometer.
- The GC will separate the sample from the solvent and introduce it into the ion source.
- 2. Ionization (Electron Ionization EI):
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]
- This causes the molecules to ionize and fragment.
- 3. Mass Analysis:
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and relationships.

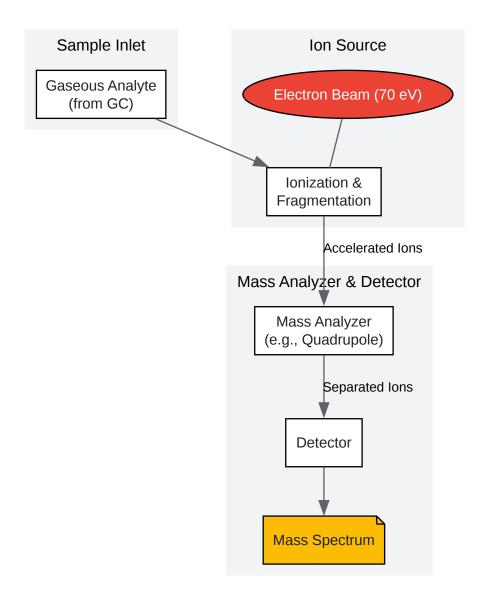




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Caption: Workflow for the spectroscopic analysis of tetraethylene glycol monoethyl ether.





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Caption: The process of Electron Ionization Mass Spectrometry (EI-MS).

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